molecular formula C19H25N3O3S B4758112 N-[2-(dimethylamino)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide

N-[2-(dimethylamino)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide

Numéro de catalogue B4758112
Poids moléculaire: 375.5 g/mol
Clé InChI: BXCCBXHTPSOMMA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(dimethylamino)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, commonly known as DMAB, is a chemical compound that has gained significant attention in the field of scientific research. DMAB is a potent inhibitor of protein-protein interactions and has been shown to have potential therapeutic applications in various diseases.

Mécanisme D'action

DMAB exerts its biological effects by binding to specific protein targets and inhibiting protein-protein interactions. DMAB has been shown to bind to the hydrophobic pocket of MDM2, preventing its interaction with p53. DMAB also binds to amyloid beta peptides, preventing their aggregation and subsequent neurotoxicity. The exact mechanism of DMAB's antiviral activity is not fully understood, but it is thought to involve the inhibition of viral protein-protein interactions.
Biochemical and Physiological Effects:
DMAB has been shown to have potent antitumor, neuroprotective, and antiviral effects in various preclinical models. DMAB has been shown to induce apoptosis in cancer cells and inhibit tumor growth in mouse xenograft models. DMAB has also been shown to protect against neurotoxicity induced by amyloid beta peptides in vitro and in vivo. Additionally, DMAB has been shown to inhibit the replication of various viruses, including HIV and hepatitis C virus.

Avantages Et Limitations Des Expériences En Laboratoire

DMAB has several advantages for use in lab experiments. It is a highly specific inhibitor of protein-protein interactions and has been shown to have potent biological effects in various disease models. However, DMAB also has several limitations. It is a relatively new compound, and its pharmacokinetic properties and safety profile have not been fully characterized. Additionally, DMAB may have off-target effects, which could limit its use in certain experimental settings.

Orientations Futures

There are several future directions for the study of DMAB. First, further studies are needed to characterize the pharmacokinetic properties and safety profile of DMAB in preclinical models. Second, the potential therapeutic applications of DMAB in various diseases should be further explored, including cancer, Alzheimer's disease, and infectious diseases. Third, the development of DMAB analogs with improved pharmacokinetic properties and selectivity could lead to the development of more potent and specific inhibitors of protein-protein interactions. Finally, the use of DMAB in combination with other therapeutic agents could lead to synergistic effects and improved therapeutic outcomes.

Applications De Recherche Scientifique

DMAB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and infectious diseases. DMAB has been shown to inhibit the interaction between the p53 tumor suppressor protein and its negative regulator MDM2, leading to the activation of the p53 pathway and subsequent apoptosis of cancer cells. DMAB has also been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Additionally, DMAB has been shown to inhibit the replication of various viruses, including HIV and hepatitis C virus.

Propriétés

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-[(N-methylsulfonylanilino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-21(2)14-13-20-19(23)17-11-9-16(10-12-17)15-22(26(3,24)25)18-7-5-4-6-8-18/h4-12H,13-15H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCCBXHTPSOMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(dimethylamino)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(dimethylamino)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide
Reactant of Route 3
Reactant of Route 3
N-[2-(dimethylamino)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[2-(dimethylamino)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide
Reactant of Route 5
Reactant of Route 5
N-[2-(dimethylamino)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide
Reactant of Route 6
Reactant of Route 6
N-[2-(dimethylamino)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.